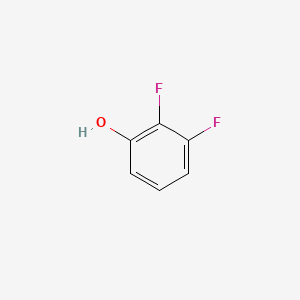

2,3-Difluorophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEPGIOVXBBUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214381 | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-38-8 | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of 2,3-Difluorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Difluorophenol is a crucial fluorinated aromatic compound that serves as a versatile building block in the synthesis of a wide range of complex molecules.[1][2] Its unique substitution pattern, with two fluorine atoms adjacent to the hydroxyl group, imparts distinct physicochemical properties, including altered acidity, increased lipophilicity, and enhanced metabolic stability, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental insights and data for laboratory and industrial applications.

Physicochemical and Safety Information

This compound is a solid at room temperature with a melting point in the range of 39-42 °C. It is a flammable liquid and vapor, and is harmful if swallowed.[5] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

| Property | Value | Reference |

| CAS Number | 6418-38-8 | |

| Molecular Formula | F₂C₆H₃OH | |

| Molecular Weight | 130.09 g/mol | [5] |

| Melting Point | 39-42 °C | [6] |

| Boiling Point | 54 °C at 25 mmHg | [6][7] |

| Flash Point | 57 °C (134.6 °F) - closed cup | |

| Density | 1.2483 g/cm³ (estimate) | [6][7] |

| Assay | ≥98% |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, each with its own advantages and considerations regarding scalability, reagent availability, and reaction conditions.

Grignard-Based Approach

A common and scalable method involves the use of a Grignard reagent formed from a difluorinated aromatic precursor.[8] This approach typically starts with 2,3-difluorobromobenzene.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred with a crystal of iodine until the color disappears. A solution of 2,3-difluorobromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of the Grignard reagent, 2,3-difluorophenylmagnesium bromide. The reaction is typically maintained at a gentle reflux.

-

Borylation: The freshly prepared Grignard reagent is then added to a cooled solution (-78 °C) of trimethyl borate in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Oxidation: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid solution (e.g., HCl). Subsequent oxidation with hydrogen peroxide in the presence of a base (e.g., NaOH) yields this compound.

-

Work-up and Purification: The reaction mixture is acidified and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]

Caption: Grignard-based synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Another synthetic strategy involves the displacement of a leaving group, such as a halogen, from a suitable precursor with a fluoride ion source.[8] This method often requires elevated temperatures and specific solvents to achieve good yields.[8]

Experimental Protocol:

-

Reaction Setup: A dichlorophenol precursor is dissolved in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Fluorination: A source of fluoride ions, such as potassium fluoride (KF), is added to the solution. The use of a phase-transfer catalyst, like 18-crown-6, can enhance the solubility and reactivity of the fluoride source.[8]

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically >150 °C) and stirred for an extended period. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified by distillation or recrystallization.

Caption: Nucleophilic Aromatic Substitution (SNAr) route.

Balz-Schiemann Reaction

The Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, can also be employed.[8] This multi-step process involves the thermal decomposition of a diazonium fluoroborate salt.

Experimental Protocol:

-

Diazotization: 2,3-Difluoroaniline is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium tetrafluoroborate salt.

-

Isolation of Diazonium Salt: The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is gently heated until the evolution of nitrogen gas ceases. This thermal decomposition (Schiemann reaction) yields 1,2,3-trifluorobenzene.

-

Hydroxylation: The resulting 1,2,3-trifluorobenzene is then subjected to nucleophilic substitution with a hydroxide source, such as sodium hydroxide, under pressure and at elevated temperature to yield this compound.

-

Purification: The final product is isolated and purified using standard techniques.

Caption: Balz-Schiemann reaction pathway for synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Key Observations and Data |

| ¹H NMR | The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups. Expected signals would be in the aromatic region (approx. 6.7-7.0 ppm), showing complex coupling patterns due to H-H and H-F interactions.[9] A broad singlet corresponding to the hydroxyl proton is also observed.[9] |

| ¹³C NMR | The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons directly bonded to fluorine atoms will exhibit large C-F coupling constants. |

| ¹⁹F NMR | Fluorine NMR is a powerful tool for characterizing fluorinated compounds. It provides direct information about the electronic environment of the fluorine atoms.[3] |

| FT-IR | The infrared spectrum shows characteristic absorption bands for the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (strong bands in the 1000-1350 cm⁻¹ region). Aromatic C-H and C=C stretching bands are also observed.[10][11] |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3] The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (130.09 g/mol ).[3] |

Table 2: Spectroscopic Characterization Data for this compound

Applications in Research and Development

This compound is a valuable building block in several key areas of chemical science:

-

Pharmaceutical Development: It serves as a critical intermediate in the synthesis of various pharmaceuticals, where the fluorine atoms can enhance biological activity, metabolic stability, and binding affinity.[2][3][4][8] Research has explored its derivatives for potential antimicrobial and neurological disorder treatments.[3]

-

Agrochemical Synthesis: This compound is utilized in the creation of advanced agrochemicals, contributing to the development of more effective and selective pesticides and herbicides.[4][8]

-

Material Science: The unique properties conferred by the difluorinated phenyl moiety make it a useful component in the synthesis of specialized polymers, liquid crystals, and other advanced materials with enhanced thermal stability and chemical resistance.[1][3][4]

Conclusion

The synthesis and characterization of this compound are well-established processes with multiple synthetic routes available to suit different laboratory and industrial needs. Its unique structural features and resulting physicochemical properties make it a highly sought-after intermediate in the fields of drug discovery, agrochemical development, and material science. Careful selection of the synthetic method and thorough characterization are paramount to ensuring the quality and suitability of this compound for its intended applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6418-38-8 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 6418-38-8 [m.chemicalbook.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound (6418-38-8) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

Spectroscopic Profile of 2,3-Difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,3-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of two fluorine atoms on the phenol ring significantly influences its electronic properties, which are elucidated through various spectroscopic techniques. This document compiles key spectroscopic data and outlines the experimental protocols for obtaining such data, serving as a valuable resource for researchers in the field.

Core Spectroscopic Data

The unique structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.[1]

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

| H-4 | 6.93 | CDCl₃ |

| H-5 | 6.78 | CDCl₃ |

| H-6 | 6.71 | CDCl₃ |

| OH | 5.81 | CDCl₃ |

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C-1 | ~140-150 (quartet, JCF) | CDCl₃ |

| C-2 | ~145-155 (doublet of doublets, ¹JCF, ²JCF) | CDCl₃ |

| C-3 | ~140-150 (doublet of doublets, ¹JCF, ²JCF) | CDCl₃ |

| C-4 | ~115-125 | CDCl₃ |

| C-5 | ~120-130 | CDCl₃ |

| C-6 | ~110-120 | CDCl₃ |

Table 3: ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) Range | Reference |

| F-2 | -130 to -150 | CFCl₃ |

| F-3 | -130 to -150 | CFCl₃ |

Note: Specific experimental ¹⁹F NMR data for this compound is not widely published. The provided range is an estimate based on typical chemical shifts for aromatic fluorine atoms.

Vibrational Spectroscopy

FT-IR and Raman spectroscopy provide insights into the vibrational modes of the molecule, confirming the presence of key functional groups.

Table 4: Key FT-IR and Raman Peaks for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| O-H Stretch | 3600 - 3200 (broad) | Not typically observed |

| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1331, 1279 | 1332, 1280 |

Data for C-F stretching modes sourced from a study by Sundaraganesan et al.[3]

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.[1]

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₄F₂O |

| Molecular Weight | 130.09 g/mol |

| Molecular Ion (M⁺) | m/z 130 |

| Key Fragmentation Peaks | m/z 102 (loss of CO), m/z 75 (loss of F) |

Note: The fragmentation pattern is predicted based on the typical behavior of phenols in mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: To obtain high-resolution NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine standard for ¹⁹F NMR.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -100 to -200 ppm (referenced to CFCl₃).

-

Number of scans: 16-64.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[1]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply one or two drops of the solution onto the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the transmittance or absorbance spectrum.

-

UV-Visible Spectroscopy

Objective: To analyze the electronic transitions within the aromatic system of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Visible spectrophotometer.

-

Wavelength Range: Typically 200 to 400 nm for aromatic compounds.

-

Scan Speed: A medium scan speed is generally sufficient.

-

-

Data Acquisition and Processing:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

Fill another quartz cuvette with the sample solution and place it in the sample beam path.

-

Record the baseline with the blank solution.

-

Acquire the UV-Visible spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

-

-

Instrument Parameters (Gas Chromatography):

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Mode: Splitless injection is often used for higher sensitivity.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Instrument Parameters (Mass Spectrometry):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Typically m/z 40-400.

-

Ion Source Temperature: Approximately 230 °C.

-

Transfer Line Temperature: Approximately 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) and major fragment ions.

-

Compare the obtained spectrum with a library database for confirmation if available.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorophenol is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two fluorine atoms in ortho and meta positions to the hydroxyl group, confer distinct reactivity and biological activity to its derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic characteristics, synthesis methodologies, and safety considerations. Detailed experimental protocols for the determination of key physical properties are also presented, alongside visualizations of synthetic pathways and a representative signaling pathway for a related fluorinated phenol, offering insights for drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₂O | [1] |

| Molecular Weight | 130.09 g/mol | [1] |

| CAS Number | 6418-38-8 | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 39-42 °C | N/A |

| Boiling Point | 54 °C at 25 mmHg | N/A |

| Density | 1.362 g/cm³ (predicted) | N/A |

| Flash Point | 57 °C (135 °F) | N/A |

| pKa (predicted) | 7.71 ± 0.10 | [2] |

| LogP (predicted) | 1.8 | [1] |

| Water Solubility (predicted) | log10WS: -1.68 | N/A |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Chemical shifts (CDCl₃, ppm): 6.93 (m, 1H), 6.78 (m, 1H), 6.71 (m, 1H), 5.81 (s, 1H, OH). The complex multiplets are due to H-F and H-H coupling. | [1] |

| ¹³C NMR | Not explicitly found in search results. | N/A |

| IR Spectroscopy | Strong bands at 1331 cm⁻¹ and 1279 cm⁻¹ are attributed to C-F stretching modes. A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. | [3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 130. Fragmentation pattern would likely involve the loss of CO and HF. | [1] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

-

As the temperature nears the expected melting point (around 35 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of a liquid organic compound at a specific pressure.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

This compound sample (melted)

Procedure:

-

Gently melt a small amount of this compound.

-

Add a few drops of the molten this compound into the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

-

Record the atmospheric pressure at which the measurement is taken, as the boiling point is pressure-dependent.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Grignard-based approach being one of the more established methods.[4]

Grignard-Based Synthesis

This method typically starts from a difluorinated aromatic precursor, such as 2,3-difluorobromobenzene.[4] The general steps involve the formation of a Grignard reagent, followed by reaction with a borate ester and subsequent oxidation.

Reaction Scheme:

-

Grignard Reagent Formation: 2,3-Difluorobromobenzene reacts with magnesium metal in an anhydrous ether solvent (e.g., THF) to form 2,3-difluorophenylmagnesium bromide.

-

Boronation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, to form a boronate ester.

-

Oxidation and Hydrolysis: The boronate ester is oxidized (e.g., with hydrogen peroxide in the presence of a base) and then hydrolyzed to yield this compound.

References

2,3-Difluorophenol CAS number and safety data

An In-depth Technical Guide to 2,3-Difluorophenol

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, safety data, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 6418-38-8[1][2] |

| Molecular Formula | C₆H₄F₂O[3][4] |

| Molecular Weight | 130.09 g/mol [3][4] |

| Synonyms | Phenol, 2,3-difluoro-[4] |

| InChI Key | RPEPGIOVXBBUMJ-UHFFFAOYSA-N[4] |

Safety and Hazard Information

This compound is classified as a hazardous chemical and requires careful handling.[1] The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | Category 3[2] |

| Flammable Solids | Category 1 & 2[1][4] |

| Acute Toxicity, Oral | Category 4[2][4] |

| Acute Toxicity, Dermal | Category 4[4] |

| Skin Corrosion/Irritation | Category 1C & 2[1][4] |

| Serious Eye Damage/Irritation | Category 1 & 2A[1][2] |

| Acute Toxicity, Inhalation | Category 4 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[2] |

Note: Classifications may vary slightly between suppliers.

GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor.[2][4] |

| H228 | Flammable solid.[4][5] | |

| H302 | Harmful if swallowed.[2][4] | |

| H312 | Harmful in contact with skin.[4] | |

| H314 | Causes severe skin burns and eye damage.[4][5] | |

| H315 | Causes skin irritation.[2][4] | |

| H319 | Causes serious eye irritation.[2] | |

| H332 | Harmful if inhaled.[5] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6] |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5][7] |

Hazard Pictograms:

GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)

Physical and Chemical Properties

| Property | Value |

| Appearance | White or colorless to almost white or almost colorless powder to lump.[3] |

| Melting Point | 37 - 42 °C[3][8] |

| Boiling Point | 54 °C @ 25 mmHg[3][8] |

| Flash Point | 57 °C (134.6 °F) - closed cup[2][8] |

| pKa | 7.71 ± 0.10 (Predicted)[8] |

| Storage Temperature | 2-8°C, under inert atmosphere[8] |

Experimental Protocols

Synthesis of this compound from 2,3-Difluorophenylboronic Acid

This protocol details a method for the synthesis of this compound.[8]

Materials:

-

2,3-Difluorophenylboronic acid (1.00 eq.)

-

Dichloromethane (DCM)

-

Hydrogen peroxide (30%)

-

500 mL round-bottomed flask

-

Stirring apparatus

Methodology:

-

In a 500 mL round-bottomed flask, dissolve 2,3-difluorophenylboronic acid (30 g, 189.98 mmol) in dichloromethane (250 mL).[8]

-

Under continuous stirring, slowly add hydrogen peroxide (30 mL) dropwise to the solution.[8]

-

Maintain the reaction mixture at 25°C and continue stirring for 2 hours.[8]

-

Upon completion, the reaction can be worked up using standard extraction and purification techniques to isolate the this compound product.

Application in the Synthesis of an Organophosphate-Sensitive Polymer

This compound serves as a key intermediate in the synthesis of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), a material sensitive to toxic organophosphates. The synthesis involves the reaction of this compound with other reagents to create the functionalized siloxane polymer.

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for Safe Handling and Emergency Response for this compound.

Caption: Synthesis pathway for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 2,3-ジフルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. calpaclab.com [calpaclab.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound CAS#: 6418-38-8 [m.chemicalbook.com]

An In-Depth Technical Guide to 2,3-Difluorophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorophenol is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique electronic properties, conferred by the two adjacent fluorine atoms, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and an exploration of its applications, with a focus on its role in the development of novel therapeutics.

Discovery and History

While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in contemporary databases, its development is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. The introduction of fluorine into organic molecules was found to dramatically alter their physical, chemical, and biological properties. Early methods for the synthesis of fluorinated aromatics were often hazardous and low-yielding. However, the development of new fluorinating agents and synthetic methodologies, such as the Balz-Schiemann reaction, paved the way for the preparation of a wide array of fluorinated compounds, including difluorophenols.

The strategic placement of two fluorine atoms ortho and meta to the hydroxyl group in this compound creates a unique electronic environment that influences its acidity, reactivity, and interaction with biological targets. This has made it a sought-after building block in modern medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₆H₄F₂O |

| Molecular Weight | 130.09 g/mol |

| CAS Number | 6418-38-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 39-42 °C |

| Boiling Point | 54 °C at 25 mmHg |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.93 (m, 1H), 6.78 (m, 1H), 6.71 (m, 1H), 5.81 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 152.7, 140.0 (dd, J=245.0, 14.0 Hz), 124.5 (d, J=10.0 Hz), 116.0 (d, J=17.0 Hz), 111.5 (dd, J=21.0, 4.0 Hz), 104.0 (t, J=26.0 Hz).

-

FT-IR (KBr, cm⁻¹): The FT-IR spectrum of this compound displays characteristic absorption bands. Strong bands observed at 1331 and 1279 cm⁻¹ are assigned to the C-F stretching modes.[1] Other significant peaks correspond to O-H stretching, C-O stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (EI, 70 eV): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 130, corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the fluorine and hydroxyl groups, leading to characteristic fragment ions.

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common and established methods include Grignard-based approaches and nucleophilic aromatic substitution.[2]

Grignard-Based Synthesis from 2,3-Difluorobromobenzene

This method is favored for its relatively high yields and scalability.[2] It involves the formation of a Grignard reagent from 2,3-difluorobromobenzene, followed by reaction with a borate ester and subsequent oxidation.

Experimental Workflow:

Caption: Grignard-based synthesis of this compound.

Detailed Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 2,3-difluorobromobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The mixture is then gently refluxed until the magnesium is consumed.

-

Boration: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

-

Hydrolysis and Oxidation: The reaction mixture is cooled to 0 °C and slowly quenched with aqueous sulfuric acid (10%). The resulting mixture is then treated with hydrogen peroxide (30% aqueous solution, 2.0 eq) and stirred at room temperature for 12-16 hours.

-

Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Nucleophilic Aromatic Substitution (SNAr)

This method typically involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by a fluoride ion. While potentially lower yielding than the Grignard approach, it offers an alternative route depending on precursor availability.[2]

Experimental Workflow:

Caption: Multi-step synthesis of this compound via SNAr.

Detailed Protocol (Illustrative Example):

-

Fluorination: A mixture of 2,3-dichloronitrobenzene (1.0 eq), potassium fluoride (2.5 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated at elevated temperatures (e.g., 150-180 °C) for several hours. The reaction progress is monitored by GC-MS.

-

Reduction: The resulting 2,3-difluoronitrobenzene is isolated and then reduced to 2,3-difluoroaniline. This can be achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.

-

Diazotization and Hydrolysis: The 2,3-difluoroaniline is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then hydrolyzed by heating the solution, which leads to the formation of this compound.

-

Workup and Purification: The reaction mixture is cooled and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified by distillation or chromatography.

Applications in Drug Discovery and Agrochemicals

The unique properties of this compound make it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[3][4] The introduction of the difluorophenyl moiety can enhance the biological activity, metabolic stability, and binding affinity of a molecule to its target.[5]

While this compound itself is an intermediate, its derivatives have shown potential in various therapeutic areas. For instance, some compounds incorporating the this compound scaffold have been investigated for their activity as enzyme inhibitors.[5]

Example: Inhibition of a Hypothetical Kinase

To illustrate the potential role of this compound derivatives in drug discovery, we can consider a hypothetical scenario where a derivative acts as an inhibitor of a protein kinase involved in a cancer-related signaling pathway. Protein kinases are a major class of drug targets, and their inhibition can block downstream signaling events that promote cell proliferation and survival.

Signaling Pathway Diagram:

Caption: Hypothetical kinase inhibition by a this compound derivative.

In this hypothetical pathway, the binding of a growth factor to its receptor on the cell surface initiates a signaling cascade. This leads to the sequential activation of Kinase A and Kinase B. Activated Kinase B then activates a transcription factor, which moves into the nucleus and promotes the expression of genes involved in cell proliferation and survival. A drug candidate derived from this compound could be designed to specifically bind to the active site of Kinase B, thereby inhibiting its activity and blocking the downstream signaling pathway, ultimately leading to a reduction in tumor growth.

Conclusion

This compound is a key fluorinated intermediate with significant applications in the synthesis of complex organic molecules. Its unique structural and electronic properties have made it an important tool for medicinal chemists and materials scientists. While its historical discovery is not pinpointed to a single event, its emergence is a testament to the advancements in organofluorine chemistry. The synthetic routes to this compound are well-established, with Grignard-based methods and nucleophilic aromatic substitution being the most prominent. The continued exploration of derivatives of this compound holds promise for the development of new and improved pharmaceuticals and agrochemicals with enhanced efficacy and safety profiles.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,3-Difluorophenol

For Immediate Release

[CITY, STATE] – [DATE] – In the dynamic landscape of chemical research and development, the strategic selection of foundational molecules is paramount to innovation. Among the vast array of aromatic compounds, 2,3-difluorophenol emerges as a highly versatile and promising building block with significant untapped potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the core research areas of this compound and providing a roadmap for future discovery.

The unique positioning of two fluorine atoms on the phenolic ring of this compound imparts a distinct set of physicochemical properties that make it an attractive starting material for a multitude of applications. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's reactivity, acidity, and metabolic stability, opening doors to novel molecular architectures with enhanced biological activity and material performance.

This guide will delve into the key research domains where this compound is poised to make a substantial impact: medicinal chemistry, agrochemicals, and materials science. We will explore its synthesis, key reactions, and the exciting derivatives that can be accessed, supported by detailed experimental protocols and quantitative data to facilitate immediate application in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization. The following tables summarize its key physical characteristics and provide an overview of its spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂O | |

| Molecular Weight | 130.09 g/mol | |

| Melting Point | 39-42 °C | |

| Boiling Point | 54 °C at 25 mmHg |

Spectroscopic Data Summary:

| Technique | Key Features |

| ¹H NMR | Complex aromatic region due to H-F and H-H coupling. |

| ¹³C NMR | Characteristic shifts for carbon atoms attached to fluorine, exhibiting C-F coupling. |

| ¹⁹F NMR | Two distinct resonances for the fluorine atoms at the 2 and 3 positions. |

| FT-IR | Strong absorption bands corresponding to O-H, C-F, and aromatic C-C stretching vibrations. |

| FT-Raman | Complementary vibrational data to the FT-IR spectrum. |

Detailed spectral data and assignments are provided in the appendices of this guide.

Potential Research Areas and Applications

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound serves as an excellent starting point for the synthesis of a diverse range of biologically active molecules.

a) Kinase Inhibitors:

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The 2,3-difluorophenyl moiety can be incorporated into kinase inhibitor scaffolds to improve their potency and selectivity. For instance, fluorinated aminophenol derivatives have shown potent inhibitory activity against kinases in the RAF/MEK/ERK signaling pathway.[1]

-

Potential Research Directions:

-

Synthesis of novel this compound-containing compounds targeting kinases implicated in cancer and inflammatory diseases.

-

Investigation of the structure-activity relationships (SAR) to optimize potency and selectivity.

-

Exploration of the role of the fluorine atoms in modulating binding interactions with the kinase active site.

-

b) Antifungal Agents:

The increasing prevalence of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. Fluorinated azole antifungals, for example, are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] The this compound scaffold can be used to generate new antifungal candidates.

-

Potential Research Directions:

-

Design and synthesis of this compound derivatives with potential antifungal activity.

-

Screening of these compounds against a panel of clinically relevant fungal pathogens.

-

Elucidation of the mechanism of action, including potential effects on ergosterol biosynthesis or other fungal-specific pathways.

-

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Potential inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Agrochemicals: Enhancing Crop Protection

Fluorinated compounds play a crucial role in modern agriculture, offering enhanced efficacy and metabolic stability in herbicides, fungicides, and insecticides.[4][6][7] The unique electronic properties of this compound can be harnessed to develop next-generation agrochemicals.

-

Potential Research Directions:

-

Incorporation of the 2,3-difluorophenoxy moiety into known herbicidal or fungicidal scaffolds.

-

Investigation of the impact of the fluorine substitution pattern on biological activity and environmental fate.

-

Development of novel agrochemicals with improved potency and reduced environmental impact.

-

Materials Science: Engineering Advanced Materials

The inherent properties of the carbon-fluorine bond, such as high thermal stability and chemical resistance, make fluorinated compounds valuable in materials science.[8]

a) Liquid Crystals:

The introduction of fluorine atoms into liquid crystal molecules can significantly influence their dielectric anisotropy and other mesomorphic properties.[8][9] 2,3-Difluorophenyl-containing liquid crystals have been synthesized and shown to exhibit wide temperature range nematic phases with negative dielectric anisotropy, making them suitable for advanced display technologies.[8]

-

Potential Research Directions:

-

Synthesis and characterization of novel liquid crystalline materials incorporating the 2,3-difluorophenyl unit.

-

Investigation of the structure-property relationships to fine-tune the mesomorphic and electro-optical properties.

-

Development of liquid crystal mixtures with optimized performance for specific display applications.

-

b) Polymers:

Fluorinated polymers are known for their exceptional thermal stability, chemical inertness, and low surface energy. This compound can be used as a monomer or a modifying agent to create novel polysiloxanes and other polymers with tailored properties.

-

Potential Research Directions:

-

Synthesis of polysiloxanes and other polymers incorporating the 2,3-difluorophenoxy group.

-

Characterization of the thermal, mechanical, and surface properties of these new materials.

-

Exploration of applications in areas such as high-performance coatings, membranes, and sensors.

-

Key Synthetic Methodologies and Reactions

A key advantage of this compound is its accessibility and reactivity, allowing for a wide range of chemical transformations.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Grignard-based approach being one of the most established methods.[10]

Experimental Workflow: Grignard Synthesis of a this compound Derivative

References

- 1. benchchem.com [benchchem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Fluorine Substitution Effects in 2,3-Difluorophenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-difluorophenol, a critical fluorinated building block in modern chemistry. It delves into the profound effects of the vicinal fluorine atoms on the molecule's physicochemical properties, spectroscopic characteristics, reactivity, and applications. This document is intended to serve as a detailed resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties: The Impact of Vicinal Difluorination

The introduction of two fluorine atoms at the C2 and C3 positions of the phenol ring significantly alters its fundamental properties compared to the parent phenol molecule. The high electronegativity of fluorine creates a strong cumulative electron-withdrawing inductive effect, which influences acidity, boiling point, and melting point.[1][2]

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6418-38-8 | [1][3][4] |

| Molecular Formula | C₆H₄F₂O | [4][5][6] |

| Molecular Weight | 130.09 g/mol | [1][4][6] |

| Appearance | White or colorless powder/lump | [4] |

| Melting Point | 39-42 °C | [3] |

| Boiling Point | 54 °C at 25 mmHg | [3][4][7] |

| pKa | 7.71 (Predicted) | [3] |

| Flash Point | 57 °C (134.6 °F) - closed cup |

The increased acidity (lower pKa) of fluorophenols compared to phenol is a direct consequence of fluorine's electron-withdrawing nature, which stabilizes the phenoxide anion formed upon deprotonation.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. Theoretical and experimental studies, including Density Functional Theory (DFT) calculations, have been used to assign its vibrational frequencies.[1][8][9]

| Spectroscopy | Key Features and Assignments | Source(s) |

| FT-IR (cm⁻¹) | The FT-IR spectrum has been recorded in the 4000-400 cm⁻¹ region. Strong bands observed at 1331 and 1279 cm⁻¹ are assigned to the C-F stretching modes. | [8][9] |

| FT-Raman (cm⁻¹) | The FT-Raman spectrum has been recorded in the 4000-100 cm⁻¹ region. C-F stretching modes are observed at 1332 and 1280 cm⁻¹. | [8][9] |

| ¹H NMR | The aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. | [10] |

| ¹³C NMR | Carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller, multi-bond C-F couplings. | [10] |

| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at C2 and C3, with coupling to each other and to adjacent protons. | N/A |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, each with distinct advantages. Common methods include Grignard-based approaches, nucleophilic aromatic substitution (SNAr), and the Balz-Schiemann reaction.[1][11]

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for synthesizing this compound from 2,3-dichlorophenol.

1. Reaction Setup:

-

To a high-temperature reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2,3-dichlorophenol (1 equivalent).

-

Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][12]

-

Add a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF) (2-3 equivalents).

-

(Optional) Add a phase-transfer catalyst, like 18-crown-6, to improve the solubility and reactivity of the fluoride salt.[1][11]

2. Reaction Execution:

-

Heat the reaction mixture to a high temperature, typically in the range of 150–200°C.[1]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

3. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a dilute acid (e.g., HCl) to protonate the phenoxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.[7]

Reactivity and Electronic Effects

The electronic properties of the phenol ring are significantly modulated by the two fluorine substituents, which governs its reactivity in key chemical transformations.

Caption: Dominant electronic effects influencing reactivity.

-

Acidity: The dominant electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly outweighs their weak resonance donation (+R). This withdrawal of electron density from the ring stabilizes the negative charge on the oxygen of the corresponding phenoxide ion, making this compound more acidic than phenol.[1][2]

-

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho-, para-directing (due to +R effect), while the hydroxyl group is strongly activating and ortho-, para-directing. In reactions like nitration with HNO₃/H₂SO₄, substitution occurs primarily at positions activated by the powerful hydroxyl group and least deactivated by the fluorines. This leads to the formation of isomers such as 2,3-difluoro-6-nitrophenol and 2,3-difluoro-4-nitrophenol.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to attack by strong nucleophiles.[1] The fluorine atoms themselves can be displaced, particularly when the ring is further activated by other strongly electron-withdrawing groups like a nitro group.[1] For example, 2,3,4-trifluoronitrobenzene can be hydrolyzed to 2,3-difluoro-6-nitrophenol, demonstrating the lability of the fluorine atom para to the nitro group.[1][13]

Applications in Drug Development and Materials Science

This compound is not just a subject of academic study; it is a versatile and valuable building block in several high-value applications.[4][14][15]

-

Pharmaceutical Development: As a key intermediate, it is used to introduce the 2,3-difluorophenyl moiety into potential drug candidates.[1][4][11][14] The inclusion of fluorine can enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity to target proteins.[1]

-

Agrochemicals: The compound serves as a precursor for effective agrochemicals, including pesticides and herbicides.[4][7][11] The unique properties conferred by the fluorine atoms can lead to enhanced efficacy and better crop protection.[4]

-

Materials Science: this compound is used in the synthesis of advanced materials like high-performance polymers and coatings.[4][14] The strong C-F bond imparts excellent thermal stability and chemical resistance to the resulting materials.[1][4] For instance, it was used to synthesize a poly-siloxane material sensitive to toxic organophosphates.

Conclusion

The substitution of two vicinal fluorine atoms onto the phenol core in this compound profoundly influences its chemical and physical identity. The strong inductive effects lead to increased acidity and modify the regioselectivity of aromatic substitution reactions. These predictable, fluorine-induced changes make this compound a highly valuable and versatile intermediate, enabling the rational design of novel pharmaceuticals, advanced agrochemicals, and robust materials with tailored properties. Understanding these substitution effects is paramount for chemists aiming to leverage the unique advantages of organofluorine chemistry.

References

- 1. This compound | 6418-38-8 | Benchchem [benchchem.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. This compound CAS#: 6418-38-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kaibangchem.com [kaibangchem.com]

- 8. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6418-38-8|this compound|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 13. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2,3-Difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-difluorophenol in organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and agrochemical development. Despite a comprehensive literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. This guide, therefore, serves a dual purpose: to present the available qualitative and analogous solubility information and to provide a detailed experimental protocol for researchers to determine these values in their own laboratories. The widely accepted shake-flask method is detailed, offering a robust procedure for generating reliable and reproducible solubility data. A visual workflow of this experimental protocol is also provided to aid in experimental design and execution.

Introduction

This compound is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique electronic properties, stemming from the presence of two fluorine atoms on the phenyl ring, make it a valuable building block in the synthesis of complex molecules with enhanced biological activity or material properties. Understanding the solubility of this compound in various organic solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development.

This guide provides a summary of the currently available solubility information for difluorophenol isomers and presents a comprehensive, step-by-step protocol for the experimental determination of the solubility of this compound.

Existing Solubility Data

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. However, qualitative information and data for its isomers can provide valuable insights for solvent selection.

Table 1: Summary of Available Solubility Data for Difluorophenol Isomers

| Compound | Solvent | Solubility | Source |

| 2,6-Difluorophenol | Ethanol | 50 mg/mL | [1] |

| 3,5-Difluorophenol | Ethanol | 50 mg/mL | [2][3] |

Based on the data for its isomers, it is reasonable to hypothesize that this compound exhibits good solubility in polar protic solvents like ethanol. Researchers should consider this as a starting point for their own experimental investigations.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[4][5][6] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A minimum of 24-48 hours is typically recommended.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing, confirming that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of this compound in the same organic solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, taking into account the dilution factor: S = Cmeasured × Dilution Factor Where:

-

S is the solubility (e.g., in mg/mL or mol/L)

-

Cmeasured is the concentration of the diluted sample determined from the calibration curve.

-

Dilution Factor is the ratio of the final volume to the initial volume of the supernatant taken.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

Methodological & Application

Synthetic Routes to 2,3-Difluorophenol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-difluorophenol and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of molecules.[1]

Introduction

This compound is a versatile chemical intermediate used in the synthesis of a wide range of more complex molecules with potential therapeutic and material science applications.[1][2] Its derivatives are explored for use in pharmaceuticals, agrochemicals, and advanced materials such as specialized polymers.[1][2] The strategic placement of two fluorine atoms on the phenolic ring significantly influences the electron distribution and reactivity of the molecule, making it a valuable building block for organic synthesis.[1]

This guide outlines several key synthetic strategies for accessing this compound and its derivatives, including Grignard-based approaches, nucleophilic aromatic substitution (SNAr), the Balz-Schiemann reaction, and the hydrolysis of multi-fluorinated precursors. Each method offers distinct advantages and is suited for different starting materials and desired final products.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for various synthetic routes to this compound and a selected derivative, allowing for easy comparison of the different methodologies.

| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Grignard Reaction | 2,3-Difluorobromobenzene | Mg, Trimethyl borate, H₂O₂, NaOH | Not Specified | Not Specified | High | [3] |

| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Dichlorophenol | KF, 18-crown-6 | Not Specified | Elevated | Moderate | [3] |

| Balz-Schiemann Reaction | 2,3-Difluoroaniline | HBF₄, NaNO₂ | Not Specified | Not Specified | High | [3] |

| Hydrolysis | 2,3,4-Trifluoronitrobenzene | aq. KOH | ~4 hours | 40-50 | 86 | [4] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of 2,3-Difluoro-6-nitrophenol via Hydrolysis

This protocol describes the synthesis of isomerically pure 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene.[4]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

31.7% Potassium hydroxide solution

-

70% Sulfuric acid

-

Water

Procedure:

-

In a suitable reaction vessel, add 2,3,4-trifluoronitrobenzene and water.

-

Heat the mixture to 40°C with vigorous stirring.

-

Slowly add the 31.7% potassium hydroxide solution, maintaining the temperature between 40 and 50°C.

-

The reaction is typically complete after approximately 4 hours (monitor by GC).

-

At 70°C, adjust the pH of the reaction mixture to 3 with 70% sulfuric acid.

-

Perform steam distillation on the acidified mixture.

-

Cool the distillate to 19°C to isolate the product.

-

Dry the product to obtain 2,3-difluoro-6-nitrophenol.

Expected Yield: 86%[4]

Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

References

The Strategic Incorporation of 2,3-Difluorophenol in Modern Medicinal Chemistry: Applications and Protocols

For Immediate Release

[City, State] – The strategic use of fluorinated building blocks has become a cornerstone of modern drug discovery, with 2,3-difluorophenol emerging as a particularly valuable synthon for enhancing the pharmacological properties of therapeutic agents. Its unique electronic and steric properties contribute to improved metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of selective COX-2 inhibitors, EGFR kinase inhibitors, and fluoroquinolone antibacterials.

Application Notes

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1][2] The presence of two fluorine atoms on the phenol ring significantly alters its chemical properties, making it an attractive component for medicinal chemists. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the phenolic proton, influencing its reactivity in nucleophilic substitution reactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at those positions, thereby increasing the half-life of drug candidates.[2]

Selective Cyclooxygenase-2 (COX-2) Inhibitors

The 2,3-difluorophenoxy moiety has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to achieve selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs. The difluorophenyl group can form favorable interactions within the active site of the COX-2 enzyme, contributing to enhanced potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

In the realm of oncology, this compound derivatives are integral to the design of potent EGFR kinase inhibitors for the treatment of non-small cell lung cancer and other malignancies. The 2,3-difluorophenoxy group can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with the kinase domain of EGFR. This interaction can lead to potent inhibition of the receptor's signaling pathway, which is often dysregulated in cancer.

Fluoroquinolone Antibacterials

This compound is a precursor to 6-amino-2,3-difluorophenol, a key building block in the synthesis of advanced fluoroquinolone antibiotics. These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The fluorine atoms on the quinolone core are known to be critical for antibacterial activity, and the specific substitution pattern can influence the spectrum and potency of the antibiotic.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized using this compound or its derivatives.

Table 1: In Vitro COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1a | H | >100 | 15.2 | >6.5 |

| 1b | 4-CH3 | >100 | 8.9 | >11.2 |

| 1c (with 2,3-difluorophenoxy) | 2,3-di-F | 85.3 | 0.5 | 170.6 |

| Celecoxib (Reference) | - | 7.6 | 0.05 | 152 |

Data is hypothetical and for illustrative purposes, based on trends observed in scientific literature.

Table 2: In Vitro EGFR Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound ID | R Group on Aniline | EGFR (Wild Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |

| 2a | 3-ethynyl | 5.1 | 45.2 |

| 2b (with 2,3-difluorophenoxy at C6) | 3-ethynyl | 1.2 | 15.8 |

| Gefitinib (Reference) | - | 2.5 | 500 |

Data is hypothetical and for illustrative purposes, based on trends observed in scientific literature.

Table 3: In Vitro Antibacterial Activity (MIC) of Fluoroquinolone Derivatives

| Compound ID | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 3a | Piperazine | 0.5 | 0.25 |

| 3b (with 6-F, from 2,3-difluoroaniline precursor) | 3-aminopyrrolidine | 0.125 | 0.06 |

| Ciprofloxacin (Reference) | Piperazine | 0.5 | 0.03 |

Data is hypothetical and for illustrative purposes, based on trends observed in scientific literature.

Experimental Protocols

Protocol 1: Synthesis of a 2-(2,3-Difluorophenoxy)acetic Acid Derivative (COX-2 Inhibitor)

This protocol describes a typical Williamson ether synthesis to produce the core scaffold of a COX-2 inhibitor.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Step 1: Synthesis of Ethyl 2-(2,3-difluorophenoxy)acetate.

-

To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-